(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
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Overview
Description
®-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a complex organic compound with a unique structure that combines elements of pyrano and indolizine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione typically involves multi-step organic reactions. One common approach is to start with a suitable indolizine precursor, which undergoes a series of reactions including alkylation, hydroxylation, and cyclization to form the pyrano ring. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more cost-effective reagents, optimizing reaction conditions to increase yield and purity, and implementing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
®-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is explored for its potential pharmacological properties. Its unique structure may interact with biological targets in ways that could lead to the development of new therapeutic agents. Research is ongoing to determine its efficacy and safety in various biological systems.
Industry
In industry, ®-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like materials science and nanotechnology.
Mechanism of Action
The mechanism of action of ®-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate multiple pathways simultaneously.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano and indolizine derivatives, such as:
- 4-Hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
- 4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
- 4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Uniqueness
What sets ®-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione apart from similar compounds is its specific stereochemistry and the presence of both ethyl and hydroxyl groups
Properties
IUPAC Name |
(4R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWOGMVAOYVSJ-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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